molecular formula C8H6F2O3 B1621108 2,5-Difluorophenylglyoxal hydrate CAS No. 81593-28-4

2,5-Difluorophenylglyoxal hydrate

Cat. No. B1621108
CAS RN: 81593-28-4
M. Wt: 188.13 g/mol
InChI Key: AFKFNALEOOACFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-Difluorophenylglyoxal hydrate is represented by the empirical formula C8H6F2O3 . Its molecular weight is 188.13 g/mol.

Mechanism of Action

The mechanism of action of 2,5-Difluorophenylglyoxal hydrate is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. It has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. The compound has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Difluorophenylglyoxal hydrate in lab experiments is its excellent fluorescent properties, which make it an attractive candidate for imaging studies. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to its use. For example, the compound can be toxic at high concentrations, and its effects on biological systems are not fully understood.

Future Directions

There are many potential future directions for research on 2,5-Difluorophenylglyoxal hydrate. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating its potential use in the development of new materials, such as sensors and biomaterials. In addition, there is ongoing research into the compound's biological effects, including its potential use in the treatment of neurodegenerative diseases and cancer.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique properties, including its excellent fluorescent properties and antioxidant activity, make it an attractive candidate for research. While there are still many unanswered questions about its mechanism of action and effects on biological systems, ongoing research is likely to uncover new applications and insights into this compound.

Scientific Research Applications

2,5-Difluorophenylglyoxal hydrate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the development of fluorescent probes for imaging biological systems. This compound has been shown to exhibit excellent fluorescent properties, making it an attractive candidate for use in imaging studies. It has also been used in the synthesis of novel materials, such as polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Difluorophenylglyoxal hydrate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKFNALEOOACFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382542
Record name 2,5-Difluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81593-28-4
Record name 2,5-Difluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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